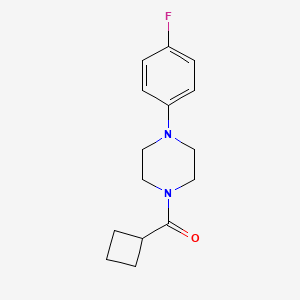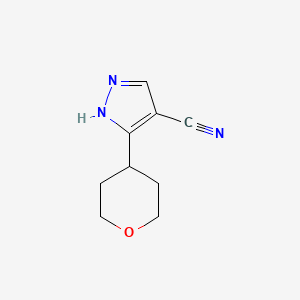![molecular formula C13H21N3 B14873373 4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B14873373.png)
4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and proceeds through a catalytic Ortoleva-King reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
- {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl(methyl)amine
Uniqueness
4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine is unique due to the presence of both the imidazo[1,2-a]pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities not seen in simpler compounds.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
6-methyl-2-piperidin-4-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H21N3/c1-10-2-3-13-15-12(9-16(13)8-10)11-4-6-14-7-5-11/h9-11,14H,2-8H2,1H3 |
InChI Key |
AHEJVHBNDWFIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CN2C1)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14873290.png)

![(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol](/img/structure/B14873305.png)
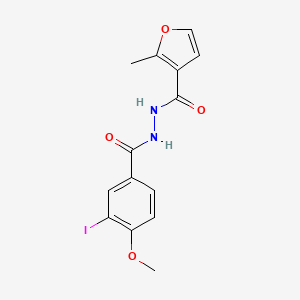
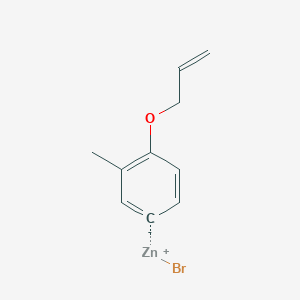
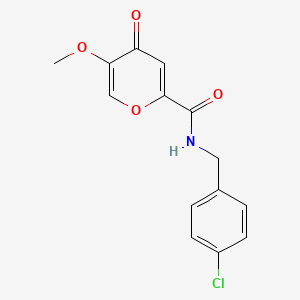
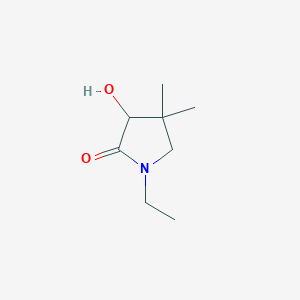
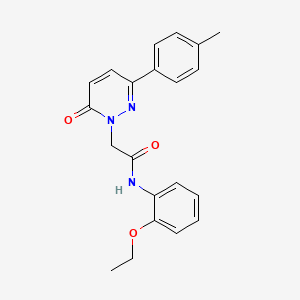

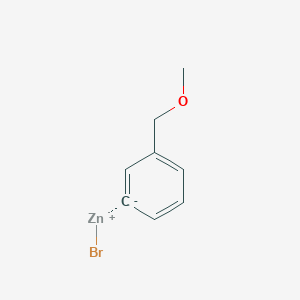
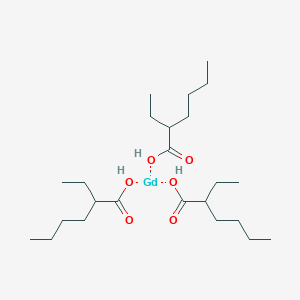
![(E,6R)-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14873358.png)
